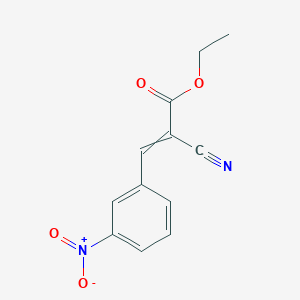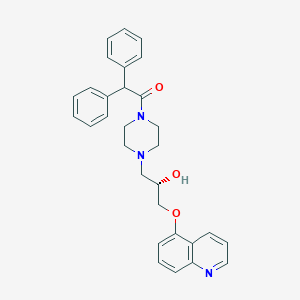![molecular formula C13H11FN2O3S B186022 4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide CAS No. 6128-60-5](/img/structure/B186022.png)
4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide, commonly known as FSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. FSBA is a sulfonamide derivative that has a fluorine atom attached to the phenyl ring, making it a valuable tool for studying protein-protein interactions.
Mécanisme D'action
FSBA works by selectively modifying the lysine residues on one protein, which can then be used to study the interactions between that protein and other molecules. The modification of lysine residues occurs via a nucleophilic substitution reaction, in which the sulfonamide group of FSBA replaces the hydrogen atom on the ε-amino group of lysine.
Effets Biochimiques Et Physiologiques
FSBA has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a valuable tool for studying protein-protein interactions. However, it is important to note that FSBA can only modify lysine residues that are accessible to the solvent, and therefore may not be suitable for studying proteins that are buried within a complex.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FSBA in lab experiments is its selectivity for lysine residues, which allows for the specific modification of one protein without affecting others. FSBA is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, as mentioned earlier, FSBA may not be suitable for studying proteins that are buried within a complex, and its use may also be limited by the availability of lysine residues on the protein of interest.
Orientations Futures
There are several future directions for the use of FSBA in scientific research. One potential application is in the study of protein-protein interactions in living cells, which would require the development of new methods for delivering FSBA to specific proteins within the cell. Another potential direction is the development of new derivatives of FSBA that can selectively modify other amino acid residues, such as cysteine or histidine. Finally, FSBA may also be useful in the development of new drugs that target specific protein-protein interactions, as it can be used to identify key lysine residues that are involved in these interactions.
Méthodes De Synthèse
FSBA can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenylamino)benzoic acid. This intermediate can then be treated with thionyl chloride to form the corresponding acid chloride, which can react with sulfonamide to form FSBA.
Applications De Recherche Scientifique
FSBA has been used extensively in scientific research as a tool for studying protein-protein interactions. It is particularly useful for studying the interactions between proteins that have a high degree of structural similarity, as it can selectively modify one protein without affecting the other. FSBA has also been used to study the interactions between proteins and small molecules, as well as the interactions between proteins and nucleic acids.
Propriétés
Numéro CAS |
6128-60-5 |
|---|---|
Nom du produit |
4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide |
Formule moléculaire |
C13H11FN2O3S |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) |
Clé InChI |
WSJNDEUUSVZQTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)



